molecular formula C29H29N3O5S B607581 G202-0362 CAS No. 868883-12-9

G202-0362

カタログ番号: B607581
CAS番号: 868883-12-9
分子量: 531.62
InChIキー: SFUPXSZIXBAPMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

G202-0362 is an oxo-thiazepino-indole-carboxamide derivative identified as a broad-spectrum antiviral agent. It exhibits potent activity against multiple highly pathogenic RNA viruses, including Rift Valley fever virus (RVFV), Ebola virus (EBOV), Marburg virus (MARV), and Venezuelan equine encephalitis virus (VEEV). Its primary mechanism involves blocking viral budding from the trans-Golgi network, thereby inhibiting viral egress without disrupting host cell morphology or critical organelles like the Golgi apparatus .

Key pharmacological properties include:

  • EC₅₀: 13.6 µM against RVFV in HeLa cells; 16.1 µM against EBOV in cell culture .
  • Cytotoxicity (CC₅₀): >200 µM in HeLa and small airway epithelial cells (SAEC), indicating high selectivity (SI >14.7) .
  • Stage of action: Late viral lifecycle (assembly/release) .

特性

CAS番号

868883-12-9

分子式

C29H29N3O5S

分子量

531.62

IUPAC名

4-(3,4-Dimethoxyphenyl)-3,4,5,10-tetrahydro-N-[(2-methoxyphenyl)methyl]-10-methyl-3-oxo-2H-1,4-thiazepino[7,6-b]indole-5-carboxamide

InChI

InChI=1S/C29H29N3O5S/c1-31-21-11-7-6-10-20(21)26-27(28(34)30-16-18-9-5-8-12-22(18)35-2)32(25(33)17-38-29(26)31)19-13-14-23(36-3)24(15-19)37-4/h5-15,27H,16-17H2,1-4H3,(H,30,34)

InChIキー

SFUPXSZIXBAPMQ-UHFFFAOYSA-N

SMILES

O=C(C(C1=C(SC2)N(C)C3=C1C=CC=C3)N(C4=CC=C(OC)C(OC)=C4)C2=O)NCC5=CC=CC=C5OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

G202-0362;  G202 0362;  G2020362; 

製品の起源

United States

類似化合物との比較

Antiviral Efficacy Across Pathogens

The table below summarizes the antiviral activity of G202-0362 and related compounds against select viruses:

Compound RVFV (EC₅₀, µM) EBOV (EC₅₀, µM) MARV (EC₅₀, µM) VEEV (EC₅₀, µM) LASV (EC₅₀, µM) CC₅₀ (µM) SI (Selectivity Index)
This compound 13.6 16.1 34.0 16.8 >200 >200 >14.7
C795-0925 15.2 22.4 45.0 10.2 >100 56.7 3.7–6.2
D011-2120 61.5 48.9 89.0 45.3 >200 92.4 1.5–2.0
IFN-α 18.0 N/A N/A N/A 12.5 >200 >11.1

Notes:

  • This compound demonstrates balanced efficacy against RVFV, EBOV, and VEEV, with superior safety (CC₅₀ >200 µM) compared to C795-0925 and D011-2120 .
  • C795-0925 shows the strongest activity against VEEV (EC₅₀ = 10.2 µM) but higher cytotoxicity (CC₅₀ = 56.7 µM) .
  • D011-2120 has the lowest SI (1.5–2.0) due to moderate cytotoxicity .
  • IFN-α is most effective against Lassa virus (LASV) but lacks broad-spectrum utility .

Mechanisms of Action

Compound Target Stage Mechanism
This compound Viral egress Blocks budding from trans-Golgi; preserves Golgi structure and cellular morphology .
C795-0925 Viral replication Inhibits viral RNA synthesis or protein expression; exact molecular target unknown .
D011-2120 Viral trafficking/egress Disrupts microtubules, fragmenting the Golgi and impairing viral glycoprotein trafficking .
F694-1532 Viral replication Suppresses overall cellular gene expression; forms intracellular aggregates .

Key Findings :

  • This compound and D011-2120 both target viral egress but via distinct pathways. D011-2120’s microtubule disruption mimics nocodazole, while this compound specifically blocks budding without damaging cellular structures .

Cytotoxicity and Selectivity

Compound CC₅₀ (µM) SI (RVFV) SI (VEEV) Major Cytotoxic Effects
This compound >200 >14.7 >11.9 None observed at therapeutic doses .
C795-0925 56.7 3.7 6.2 Reduced cell viability at >50 µM .
D011-2120 92.4 1.5 2.0 Golgi fragmentation; microtubule destabilization .
F694-1532 45.0 1.2 1.5 Aggregates in cells; inhibits host gene expression .

Implications :

  • This compound and C795-0925 are the most promising candidates due to their higher SI values and stage-specific mechanisms .
  • D011-2120 and F694-1532 are less viable for antiviral therapy due to cytotoxicity and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
G202-0362
Reactant of Route 2
Reactant of Route 2
G202-0362

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。